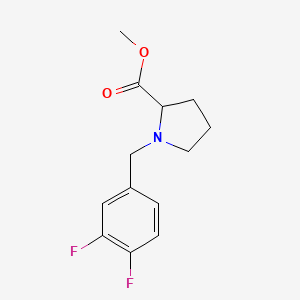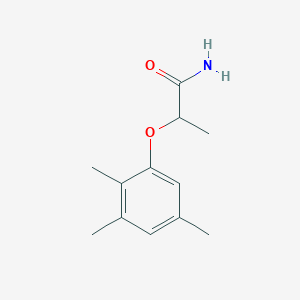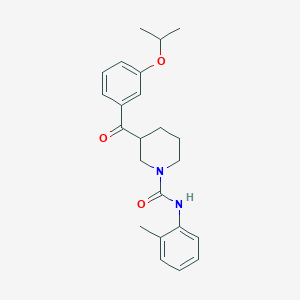![molecular formula C22H28N2O3 B6045969 6-{[3-(1-adamantyl)-3-oxopropyl]amino}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6045969.png)
6-{[3-(1-adamantyl)-3-oxopropyl]amino}-2-methyl-2H-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{[3-(1-adamantyl)-3-oxopropyl]amino}-2-methyl-2H-1,4-benzoxazin-3(4H)-one, commonly known as AOB, is a synthetic compound that belongs to the class of benzoxazinones. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
作用機序
The mechanism of action of AOB is complex and involves multiple pathways. It has been shown to act as an antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. AOB has also been shown to modulate the activity of TRP channels, which are involved in the regulation of various physiological processes, such as pain sensation and thermoregulation. Additionally, AOB has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the metabolism of neurotransmitters.
Biochemical and physiological effects:
AOB has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the levels of various neurotransmitters, such as glutamate, dopamine, and acetylcholine. AOB has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases, such as neurodegenerative diseases and cancer. Additionally, AOB has been shown to modulate the activity of various ion channels, which may be involved in the regulation of pain sensation and thermoregulation.
実験室実験の利点と制限
AOB has several advantages as a research tool. It is a highly selective and potent compound that can be easily synthesized in high yield and purity. It can also be easily modified to generate analogs with improved potency and selectivity. However, there are also limitations to the use of AOB in lab experiments. It has a short half-life and is rapidly metabolized, which may limit its effectiveness in vivo. Additionally, it may have off-target effects that need to be carefully evaluated.
将来の方向性
There are several future directions for the research and development of AOB. One potential direction is the development of AOB analogs with improved potency and selectivity. Another direction is the investigation of AOB in the treatment of various diseases, such as neurodegenerative diseases and cancer. Additionally, the mechanisms of action of AOB need to be further elucidated to fully understand its potential therapeutic effects.
合成法
The synthesis of AOB involves the reaction of 3-(1-adamantyl)-3-oxopropylamine with 2-methyl-2H-1,4-benzoxazin-3(4H)-one. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or diisopropylethylamine, and a solvent, such as dichloromethane or tetrahydrofuran. The product is obtained in high yield and purity through a series of purification steps, such as column chromatography and recrystallization.
科学的研究の応用
AOB has been used in a wide range of scientific research applications, including biochemistry, physiology, and pharmacology. It has been shown to modulate the activity of various enzymes, receptors, and ion channels, including the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential (TRP) channels. AOB has also been investigated for its potential therapeutic effects in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
特性
IUPAC Name |
6-[[3-(1-adamantyl)-3-oxopropyl]amino]-2-methyl-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-13-21(26)24-18-9-17(2-3-19(18)27-13)23-5-4-20(25)22-10-14-6-15(11-22)8-16(7-14)12-22/h2-3,9,13-16,23H,4-8,10-12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOKKENCEVMKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)NCCC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[3-(1-adamantyl)-3-oxopropyl]amino]-2-methyl-4H-1,4-benzoxazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-ethylphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6045895.png)
![N-benzyl-1-[3-(4-fluorophenyl)propanoyl]-N-methyl-3-piperidinamine](/img/structure/B6045908.png)
![N-(tert-butyl)-N'-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6045928.png)
![2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6045931.png)
![N-phenyl-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6045932.png)

![N-[4-(aminosulfonyl)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B6045938.png)

![2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6045944.png)
![4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B6045967.png)
![{1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-piperidinyl}methanol](/img/structure/B6045971.png)
